An In-depth Technical Guide to the Chemical Properties and Stability of 6-Fluoro-1,4-diazepane dihydrochloride
An In-depth Technical Guide to the Chemical Properties and Stability of 6-Fluoro-1,4-diazepane dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and stability profile of 6-Fluoro-1,4-diazepane dihydrochloride, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. As a dihydrochloride salt of a fluorinated diazepane, this molecule presents unique characteristics that are critical to understand for its effective handling, formulation, and development as a potential therapeutic agent. The strategic incorporation of a fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making a thorough characterization of its stability a paramount step in the drug development process.[1][2][3]
Core Chemical and Physical Properties
6-Fluoro-1,4-diazepane dihydrochloride is a white to off-white solid. The presence of the fluorine atom and the dihydrochloride salt form dictates its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 2809997-63-3 | Internal Data |
| Molecular Formula | C₅H₁₁FN₂ · 2HCl | Internal Data |
| Molecular Weight | 191.07 g/mol | Internal Data |
| Appearance | White to off-white solid | Inferred |
| Solubility | Expected to be soluble in water.[4] | Inferred |
| Storage Temperature | Room Temperature, under inert atmosphere. | Inferred |
Stability Profile: A Multifaceted Analysis
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[5][6][7] For 6-Fluoro-1,4-diazepane dihydrochloride, the stability is influenced by its structural features: a saturated diazepane ring, a secondary amine, a primary amine (both protonated in the dihydrochloride salt), and a carbon-fluorine bond.
pH-Dependent Stability (Hydrolysis)
The 1,4-diazepane ring, particularly the amide-like bonds in some diazepine derivatives, can be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring-opening.[8][9][10] For 6-Fluoro-1,4-diazepane, the saturated ring is expected to be more stable than its unsaturated counterparts. However, the presence of two amine groups suggests that the compound's stability will be pH-dependent.
Anticipated Degradation Pathways under Hydrolytic Stress:
-
Acidic Conditions: While the protonated amines are generally stable, extreme acidic conditions and elevated temperatures could potentially catalyze the cleavage of the C-N bonds within the diazepane ring.
-
Basic Conditions: In alkaline environments, the deprotonated free amine form would be present. This could potentially lead to other degradation pathways, though the saturated nature of the ring suggests a higher degree of stability compared to benzodiazepines which can undergo ring cleavage.[8]
Oxidative Stability
The secondary and primary amine functionalities in the 6-Fluoro-1,4-diazepane molecule are potential sites for oxidation. Exposure to oxidizing agents could lead to the formation of N-oxides or other degradation products. The fluorine substitution is not expected to directly influence oxidative stability at the nitrogen centers.
Thermal Stability
Fluorinated organic compounds can exhibit high thermal stability.[2][11][12][13] However, as a hydrochloride salt of an amine, the compound may be susceptible to degradation at elevated temperatures. Thermogravimetric analysis (TGA) would be the definitive method to determine its decomposition temperature.[12][13]
Potential Thermal Degradation:
At elevated temperatures, dehydrochlorination could occur, followed by potential rearrangement or polymerization of the resulting free base.
Photostability
Many pharmaceutical compounds are sensitive to light.[14] Photostability testing, as per ICH Q1B guidelines, is crucial.[15][16][17][18] The energy from UV or visible light can lead to the formation of reactive species and subsequent degradation. The C-F bond is very strong and not typically susceptible to photolytic cleavage. However, the amine functionalities could be involved in photochemical reactions.
Recommendations for Handling and Storage
Given the chemical nature of 6-Fluoro-1,4-diazepane dihydrochloride, the following handling and storage procedures are recommended:
-
Hygroscopicity Management: As a hydrochloride salt, the compound is likely to be hygroscopic.[19][20] It should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment to prevent water absorption, which could affect its physical and chemical stability.
-
Inert Atmosphere: To mitigate the risk of oxidation, especially for long-term storage, it is advisable to store the compound under an inert atmosphere, such as nitrogen or argon.
-
Light Protection: The compound should be protected from light to prevent potential photodegradation. Amber vials or storage in a dark place is recommended.
-
Temperature Control: Storage at room temperature is generally acceptable for the solid form. However, for solutions, refrigeration may be necessary to slow down potential degradation.
Experimental Protocols for Stability Assessment
To rigorously evaluate the stability of 6-Fluoro-1,4-diazepane dihydrochloride, a series of forced degradation studies should be conducted. The goal is to achieve 5-20% degradation to ensure that the analytical methods are challenged with a sufficient amount of degradation products.[6]
Development of a Stability-Indicating Analytical Method
A robust, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[21]
Step-by-Step HPLC Method Development:
-
Column Selection: A C18 reversed-phase column is a good starting point for a polar compound like this.
-
Mobile Phase Optimization:
-
Start with a gradient of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (acetonitrile or methanol).
-
The dihydrochloride salt form suggests that the compound will be ionized at acidic to neutral pH, which is favorable for reversed-phase chromatography.
-
-
Detection Wavelength: Determine the UV absorbance maximum of 6-Fluoro-1,4-diazepane dihydrochloride to ensure optimal sensitivity.
-
Method Validation: The final method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can resolve the parent drug from all its degradation products.
Forced Degradation (Stress Testing) Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Forced degradation study workflow for 6-Fluoro-1,4-diazepane dihydrochloride.
Detailed Protocol for Forced Degradation Studies:
-
Preparation of Stock Solution: Prepare a stock solution of 6-Fluoro-1,4-diazepane dihydrochloride in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature or gently heat (e.g., 40°C) for a specified period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light for a specified period.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Solid State: Place a known amount of the solid compound in a controlled temperature oven at 80°C. At specified time points, dissolve a portion of the solid for HPLC analysis.
-
Solution State: Heat the stock solution at 80°C. At specified time points, withdraw a sample, cool it to room temperature, and analyze by HPLC.
-
-
Photostability Testing:
-
Expose the solid compound and the solution to a light source that meets the requirements of ICH Q1B (e.g., a combination of cool white fluorescent and near-UV lamps).[16][18]
-
Ensure an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analyze the samples by HPLC after the exposure period.
-
Characterization of Degradation Products
Any significant degradation products observed in the HPLC analysis should be characterized.
-
LC-MS: Liquid chromatography-mass spectrometry is invaluable for determining the molecular weights of the degradation products, providing initial clues to their structures.
-
NMR Spectroscopy: For definitive structural elucidation, isolation of the degradation products followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary. ¹H, ¹³C, and especially ¹⁹F NMR will be highly informative for this fluorinated compound.[22][23][24][25]
Potential Degradation Pathways
Based on the structure of 6-Fluoro-1,4-diazepane, the following diagram illustrates a hypothetical degradation pathway.
Caption: Hypothetical degradation pathways for 6-Fluoro-1,4-diazepane.
Conclusion
A thorough understanding of the chemical properties and stability of 6-Fluoro-1,4-diazepane dihydrochloride is fundamental for its successful development as a pharmaceutical candidate. This guide has outlined the key physicochemical characteristics, potential degradation pathways, and detailed experimental protocols for a comprehensive stability assessment. By following a systematic approach to forced degradation studies and employing robust, stability-indicating analytical methods, researchers can gain critical insights into the molecule's behavior under various stress conditions. This knowledge is not only a regulatory requirement but also invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of the final drug product.
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